molecular formula C9H10O5 B3250725 3-Hydroxy-2,5-dimethoxybenzoic acid CAS No. 204849-22-9

3-Hydroxy-2,5-dimethoxybenzoic acid

Cat. No. B3250725
M. Wt: 198.17 g/mol
InChI Key: CIZJAIZDSKEITJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,5-dimethoxybenzoic acid is a type of methoxybenzoic acid that is benzoic acid substituted by methoxy groups at positions 2 and 5 . It is also known as syringic acid, a naturally occurring phenolic compound and dimethoxybenzene that is commonly found as a plant metabolite .


Synthesis Analysis

Syringic acid can be prepared by selectively hydrolyzing (demethylating) eudesmic acid with 20% sulfuric acid . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2,5-dimethoxybenzoic acid is C9H10O5 . The molecular weight is 198.1727 . The IUPAC Standard InChI is InChI=1S/C9H10O5/c1-13-7-4-5 (9 (11)12)3-6 (10)8 (7)14-2/h3-4,10H,1-2H3, (H,11,12) .


Physical And Chemical Properties Analysis

3-Hydroxy-2,5-dimethoxybenzoic acid is an almost white to light beige-pink crystalline powder . The melting point is 178-180 °C .

Scientific Research Applications

Antifungal Applications

3-Hydroxy-2,5-dimethoxybenzoic acid has demonstrated significant potential in antifungal applications. A study by Lattanzio et al. (1996) showed that 2,5-Dimethoxybenzoic (DMB) acid effectively inhibited the spore germination and mycelial growth of common postharvest decay pathogens of strawberries, such as Botrytis cinerea and Rhizopus stolonifer. This suggests its potential as a biocontrol agent in agriculture, particularly for fruit preservation (Lattanzio et al., 1996).

Photochemical Properties

Research has also explored the photochemical properties of related compounds. Dallin et al. (2009) studied the aqueous photochemistry of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and discovered novel pH-dependent photosubstitution pathways upon photolysis. These findings are relevant in environmental photochemistry and could impact our understanding of the behavior of such compounds in natural water systems (Dallin et al., 2009).

Anti-Sickling and Anti-Inflammatory Properties

The compound has shown promising results in medical applications as well. Gamaniel et al. (2000) investigated the effects of 3,5-dimethoxy-4-hydroxybenzoic acid on hemoglobin S (Hb S) polymerization, revealing its potential in managing sickle cell disease. Additionally, the compound exhibited analgesic and anti-inflammatory properties, indicating its broader therapeutic potential (Gamaniel et al., 2000).

Chemical Synthesis and Industrial Applications

In the field of chemical synthesis and industrial applications, research has been conducted on the derivatives of resorcinol, which includes 3,5-dimethoxybenzoic acid. Studies by Cannon et al. (1971) on the bromination of these derivatives contribute to our understanding of the chemical properties and potential industrial applications of these compounds (Cannon et al., 1971).

Antioxidant and Antiradicalic Capacities

The antioxidant and radical scavenging properties of compounds like 4-Hydroxy-3,5-dimethoxybenzoic acid have been studied by Kucukoglu and Nadaroğlu (2014). Their research highlights the significant antioxidant activity of these phenolic compounds, which are naturally present in foods and may exceed the activities of common antioxidants like BHA and α-tocopherol (Kucukoglu & Nadaroğlu, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-2,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-5-3-6(9(11)12)8(14-2)7(10)4-5/h3-4,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZJAIZDSKEITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301293176
Record name 3-Hydroxy-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,5-dimethoxybenzoic acid

CAS RN

204849-22-9
Record name 3-Hydroxy-2,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204849-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301293176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Suzuki, S Kobayashi - Organic Letters, 2010 - ACS Publications
A concise synthesis of a highly functionalized chloropupukeananin (1) skeleton via a reverse electron-demand Diels−Alder reaction and intramolecular carbonyl-ene reaction sequence …
Number of citations: 42 pubs.acs.org

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